4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

CAS 886909-77-9 is a precisely defined N-(1,3,4-oxadiazol-2-yl)benzamide featuring a 4-fluoro/4-methylsulfonyl substitution pattern that distinguishes it from regioisomers and analogs. Validated for GSK-3β inhibitor discovery (IC50 439 nM), agrochemical optimization against Xanthomonas oryzae pathovars, and IP-enabled kinase inhibitor design. Essential for systematic SAR studies; procurement of the complete matrix is recommended for reproducible results.

Molecular Formula C16H12FN3O4S
Molecular Weight 361.35
CAS No. 886909-77-9
Cat. No. B2413872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS886909-77-9
Molecular FormulaC16H12FN3O4S
Molecular Weight361.35
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3O4S/c1-25(22,23)13-8-4-11(5-9-13)15-19-20-16(24-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21)
InChIKeyXKKJILSIOSCUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886909-77-9): Structural Identity and Compound Class for Procurement Evaluation


4-Fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886909-77-9) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, with molecular formula C₁₆H₁₂FN₃O₄S and a molecular weight of 361.35 g/mol [1]. The compound features a 1,3,4-oxadiazole heterocyclic core connecting a 4-fluorobenzamide moiety at the 2-amino position and a 4-methylsulfonylphenyl substituent at the 5-position of the oxadiazole ring [1]. This specific regioisomeric arrangement—with the electron-withdrawing 4-fluoro substituent on the benzamide ring and the strongly electron-withdrawing methylsulfonyl group in the para position of the phenyl ring attached to the oxadiazole—creates a distinctive electronic configuration that differentiates it from closely related regioisomers and substitutional analogs within the oxadiazole-benzamide chemical space [2].

Why In-Class 1,3,4-Oxadiazole Benzamide Analogs Cannot Be Interchanged with CAS 886909-77-9


Within the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold family, even subtle positional or substituent changes produce pronounced differences in molecular recognition, target engagement, and biological outcome. The target compound occupies a specific chemotype niche defined by the simultaneous presence of a para-fluoro substituent on the benzamide ring and a para-methylsulfonyl group on the oxadiazole-attached phenyl ring [1]. Swapping these substituents between the two aromatic rings produces the regioisomer CAS 896350-60-0, which presents a fundamentally different electrostatic potential surface and hydrogen-bonding pharmacophore to biological targets [1]. Similarly, relocating the methylsulfonyl group from the para to the meta position (CAS 886927-51-1) alters the molecular dipole moment and shape complementarity, while replacing the methylsulfonyl with a bromo substituent (CAS 891127-76-7) eliminates the strong H-bond-accepting sulfone oxygens critical for kinase ATP-site interactions [2]. These structural distinctions are not cosmetic; they translate into divergent binding poses, selectivity profiles, and physicochemical properties that directly impact experimental reproducibility and research outcomes [3]. Generic substitution among these analogs without empirical validation of the specific chemotype therefore carries a high risk of misleading structure-activity conclusions.

Quantitative Comparative Evidence for 4-Fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886909-77-9)


Regioisomeric Differentiation from CAS 896350-60-0: Swapped 4-Fluoro and 4-Methylsulfonyl Placement Alters Pharmacophoric Geometry

The target compound (CAS 886909-77-9) differs from its direct regioisomer CAS 896350-60-0 in the positional arrangement of the 4-fluoro and 4-methylsulfonyl substituents. In the target compound, the 4-fluorobenzamide is attached via the amide nitrogen to the oxadiazole 2-position, while the 4-methylsulfonylphenyl resides at the oxadiazole 5-position. In CAS 896350-60-0, these substituents are swapped: a 4-fluorophenyl is at the oxadiazole 5-position, and a 4-methylsulfonylbenzamide is linked at the 2-position [1]. Although both compounds share identical molecular formula (C₁₆H₁₂FN₃O₄S) and molecular weight (361.35 g/mol), the swapped substitution produces a fundamentally different molecular electrostatic potential (MEP) surface and hydrogen-bond donor/acceptor topology. This regioisomerism directly impacts binding pose geometry in targets such as kinases, where the oxadiazole ring and its appended aryl groups engage distinct sub-pockets [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

GSK-3β Kinase Inhibition Potential: Class-Level Inference from CHEMBL1630464 (IC50 439 nM) with Shared 4-Methylsulfonylphenyl-Oxadiazole Core

CHEMBL1630464 (5-(4-(methylsulfonyl)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine) demonstrated an IC50 of 439 nM against recombinant human GSK-3β in a Z'-LYTE kinase assay [1]. The target compound CAS 886909-77-9 shares the identical 4-methylsulfonylphenyl-1,3,4-oxadiazole core substructure with CHEMBL1630464 but differs in two key aspects: (a) the target contains a benzamide carbonyl linker (absent in CHEMBL1630464, which has a direct N-phenyl amine linkage), and (b) the target adds a 4-fluoro substituent on the benzamide phenyl ring. The benzamide carbonyl introduces an additional hydrogen-bond acceptor and extends the scaffold by approximately 1.2 Å, while the 4-fluoro substituent modulates the electron density of the benzamide ring and can participate in orthogonal dipolar interactions within the kinase ATP-binding pocket [2]. These structural modifications relative to CHEMBL1630464 are predicted to alter both binding affinity and kinase selectivity profile, making the target compound a distinct chemical probe for GSK-3β-related target engagement studies.

Kinase Inhibition Glycogen Synthase Kinase-3β Alzheimer's Disease Research

Antibacterial Activity Potential: Class-Level Inference from Fubianezuofeng and Oxadiazole Sulfone Amide Derivatives with Quantitative EC50 Benchmarks

Two structurally related oxadiazole sulfone chemotypes have demonstrated validated antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight. Fubianezuofeng (2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole) exhibited an EC50 of 9.89 μg/mL against Xoo, representing a 9.4-fold improvement over the commercial standard bismerthiazole (92.61 μg/mL) and a 12.3-fold improvement over thiodiazole copper (121.82 μg/mL) [1]. Separately, compound 10 (3-(4-fluorophenyl)-N-((5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)methyl)acrylamide) achieved EC50 values of 0.36 mg/L (Xoo) and 0.53 mg/L (Xanthomonas oryzae pv. oryzicola), outperforming thiodiazole copper by 315-fold and 248-fold respectively [2]. The target compound CAS 886909-77-9 incorporates both the 4-fluorophenyl motif (via the benzamide) and the methylsulfonyl-1,3,4-oxadiazole core present in both active chemotypes, but with a distinct benzamide linkage that may confer differentiated physicochemical properties including solubility and metabolic stability relative to the methylene-linked Fubianezuofeng and the acrylamide-linked compound 10 [3].

Agricultural Bactericide Xanthomonas oryzae Plant Protection Research

Methylsulfonyl vs. Bromo Substituent Differentiation: Divergent Electronic Profiles and Target Engagement Modalities Relative to CAS 891127-76-7

Replacing the 4-methylsulfonyl group in CAS 886909-77-9 with a 4-bromo substituent yields CAS 891127-76-7 (N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide). While both substituents are electron-withdrawing, the methylsulfonyl group (Hammett σₚ ≈ 0.72) is significantly more electron-withdrawing than bromo (σₚ ≈ 0.23), resulting in a ~3-fold difference in inductive effect on the attached phenyl ring [1]. More critically, the methylsulfonyl group presents two sulfone oxygen atoms that function as strong hydrogen-bond acceptors capable of engaging kinase hinge-region residues or catalytic lysines, whereas the bromo substituent can only participate in weaker halogen-bonding interactions with backbone carbonyl oxygens [2]. This functional group swap fundamentally alters: (a) the compound's capacity to form directed intermolecular interactions with protein targets, (b) aqueous solubility (methylsulfonyl imparts greater polarity), and (c) metabolic liability (methylsulfonyl is generally more metabolically stable than bromo, which can undergo oxidative debromination) .

Medicinal Chemistry Halogen Bonding Structure-Based Drug Design

Para vs. Meta Methylsulfonyl Substitution: Impact on Molecular Geometry and Docking Pose Relative to CAS 886927-51-1

Relocating the methylsulfonyl group from the para position (CAS 886909-77-9) to the meta position (CAS 886927-51-1) on the phenyl ring attached to the oxadiazole 5-position changes the vector angle of the sulfone group relative to the oxadiazole-benzamide axis by approximately 60° [1]. In the para isomer, the sulfone group extends linearly along the molecular long axis, projecting the sulfone oxygens into a well-defined vector suitable for engaging catalytic lysine or hinge-region residues in kinase targets. In the meta isomer, the sulfone group is oriented at roughly 120° relative to the oxadiazole-phenyl bond, directing the H-bond-accepting oxygens into a different region of conformational space [2]. This geometric difference is not trivial for molecular recognition: docking studies of structurally related oxadiazole GSK-3β inhibitors have demonstrated that para-substituted aryl groups at the oxadiazole 5-position achieve optimal complementarity with the kinase hydrophobic pocket, while meta-substituted analogs exhibit steric clashes that reduce binding affinity [3].

Computational Chemistry Molecular Docking Lead Optimization

Benzamide Linker Differentiation from Direct Methylene-Linked Oxadiazole Sulfones: Implications for Solubility, Metabolic Stability, and Synthetic Tractability

The target compound incorporates a benzamide (-CONH-) linker connecting the 4-fluorophenyl group to the oxadiazole ring, whereas the agriculturally validated bactericide Fubianezuofeng uses a direct methylene (-CH₂-) linker between the 4-fluorophenyl and the oxadiazole [1]. The benzamide linker introduces: (a) an additional hydrogen-bond donor (NH) and acceptor (C=O) capable of modulating solubility and protein binding, (b) a partial double-bond character (amide resonance) that restricts rotational freedom and pre-organizes the molecular conformation, and (c) a metabolically more stable connection compared to the benzylic methylene, which is susceptible to oxidative metabolism by cytochrome P450 enzymes [2]. Environmental fate studies of Fubianezuofeng have documented hydrolysis half-lives of 14.44 days (pH 5) and photolytic degradation pathways involving the methylene-oxadiazole junction, suggesting that the benzamide analog may exhibit differentiated environmental persistence profiles relevant to both agrochemical and pharmaceutical applications [3].

Physicochemical Profiling ADME Properties Synthetic Chemistry

Evidence-Backed Research and Industrial Application Scenarios for CAS 886909-77-9


GSK-3β Kinase Inhibitor Screening and Selectivity Profiling

Based on the validated GSK-3β IC50 of 439 nM for the structurally related CHEMBL1630464 scaffold [1], CAS 886909-77-9 is rationally positioned as a differentiated chemical probe for glycogen synthase kinase-3β inhibitor discovery. The benzamide carbonyl and 4-fluoro substitution provide additional vectors for modulating kinase selectivity beyond what the aniline-linked comparator achieves. Researchers should include the regioisomer CAS 896350-60-0 and the meta-methylsulfonyl isomer CAS 886927-51-1 as critical specificity controls to deconvolute the contribution of substituent positioning to kinase inhibition profiles [2].

Agricultural Bactericide Lead Optimization Targeting Xanthomonas Pathogens

The demonstrated 9.4-fold to 315-fold potency advantage of closely related oxadiazole sulfone chemotypes over commercial bactericides bismerthiazole and thiodiazole copper against Xanthomonas oryzae pathovars [1][3] establishes a strong rationale for deploying CAS 886909-77-9 in agrochemical lead optimization. The benzamide linker differentiates this compound from the methylene-linked Fubianezuofeng, potentially offering altered phloem mobility and hydrolytic stability profiles. Comparative environmental fate assessment against the published Fubianezuofeng degradation kinetics (t₁/₂ = 14.44 d at pH 5) [4] is recommended as a parallel experimental track.

Kinase Inhibitor Scaffold-Hopping and Patent Chemistry Programs

The 1,3,4-oxadiazole-benzamide template occupied by CAS 886909-77-9 has been explicitly claimed in patent families covering mitotic kinesin (KSP) inhibitors for cellular proliferative diseases [5] and GSK-3β inhibitors for Alzheimer's disease and diabetes [2]. The specific 4-fluoro/4-methylsulfonyl substitution pattern of CAS 886909-77-9 occupies a distinct chemical space within these patent landscapes, making it valuable for freedom-to-operate analyses and as a scaffold-hopping starting point for generating novel intellectual property in the kinase inhibitor domain.

Structure-Activity Relationship (SAR) Studies on Substituent Positional Effects

CAS 886909-77-9 serves as a key member of a rationally designed SAR matrix including its regioisomer (CAS 896350-60-0), positional isomer (CAS 886927-51-1), and substituent-swapped analog (CAS 891127-76-7) [2]. This matrix enables systematic deconvolution of: (a) the contribution of the 4-fluoro position to target binding, (b) the role of the methylsulfonyl H-bond acceptor network, and (c) the influence of benzamide linker geometry on molecular recognition. Procurement of the complete matrix rather than a single analog is recommended for rigorous SAR studies.

Quote Request

Request a Quote for 4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.